REACTION_CXSMILES
|
C([O:3][C:4](=O)[C:5]1[CH:10]=[CH:9][N:8]=[C:7]([N:11](C(OC(C)(C)C)=O)[C:12]([O:14][C:15]([CH3:18])([CH3:17])[CH3:16])=[O:13])[CH:6]=1)C.[H-].[H-].[H-].[H-].[Li+].[Al+3]>C1COCC1>[C:15]([O:14][C:12](=[O:13])[NH:11][C:7]1[CH:6]=[C:5]([CH2:4][OH:3])[CH:10]=[CH:9][N:8]=1)([CH3:18])([CH3:16])[CH3:17] |f:1.2.3.4.5.6|
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
refluxed for 1 h under nitrogen
|
Duration
|
1 h
|
Type
|
ADDITION
|
Details
|
The reaction mixture was poured carefully
|
Type
|
CUSTOM
|
Details
|
onto crushed ice
|
Type
|
EXTRACTION
|
Details
|
the product extracted several times with CHCl3 and CHCl3: MeOH (9:1)
|
Type
|
CUSTOM
|
Details
|
The combined organic extracts were dried
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)(C)OC(NC1=NC=CC(=C1)CO)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 18.5 g | |
YIELD: PERCENTYIELD | 86% | |
YIELD: CALCULATEDPERCENTYIELD | 86.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |